Cas no 69904-06-9 (6-Aminoquinoxalin-2(1H)-one)
6-Aminoquinoxalin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Aminoquinoxalin-2(1H)-one
- 6-amino-1H-quinoxalin-2-one
- 2(1H)-Quinoxalinone, 6-amino-
- Kinome_3689
- DTXSID20669198
- 69904-06-9
- W17152
- CHEMBL2002635
- DS-5895
- MFCD26793556
- AKOS016000912
- A914802
- DB-333371
- 2(1H)-Quinoxalinone, 6-amino-
-
- MDL: MFCD26793556
- Inchi: 1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,9H2,(H,11,12)
- InChI Key: GCTMBEAVSLUTAW-UHFFFAOYSA-N
- SMILES: O=C1C=NC2C=C(C=CC=2N1)N
Computed Properties
- Exact Mass: 161.058911855g/mol
- Monoisotopic Mass: 161.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 67.5Ų
6-Aminoquinoxalin-2(1H)-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
6-Aminoquinoxalin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449039030-250mg |
6-Aminoquinoxalin-2(1H)-one |
69904-06-9 | 95% | 250mg |
$197.76 | 2023-09-01 | |
| Alichem | A449039030-1g |
6-Aminoquinoxalin-2(1H)-one |
69904-06-9 | 95% | 1g |
$480.00 | 2023-09-01 | |
| Alichem | A449039030-5g |
6-Aminoquinoxalin-2(1H)-one |
69904-06-9 | 95% | 5g |
$1491.00 | 2023-09-01 | |
| Chemenu | CM142024-1g |
6-aminoquinoxalin-2(1H)-one |
69904-06-9 | 95% | 1g |
$449 | 2021-08-05 | |
| Chemenu | CM142024-5g |
6-aminoquinoxalin-2(1H)-one |
69904-06-9 | 95% | 5g |
$1328 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VP116-100mg |
6-Aminoquinoxalin-2(1H)-one |
69904-06-9 | 95+% | 100mg |
1310CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VP116-50mg |
6-Aminoquinoxalin-2(1H)-one |
69904-06-9 | 95+% | 50mg |
346.0CNY | 2021-07-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A901153-250mg |
6-Aminoquinoxalin-2(1H)-one |
69904-06-9 | ≥95% | 250mg |
1,629.90 | 2021-05-17 | |
| Ambeed | A231645-100mg |
6-Aminoquinoxalin-2(1H)-one |
69904-06-9 | 95% | 100mg |
$86.0 | 2025-02-21 | |
| Ambeed | A231645-250mg |
6-Aminoquinoxalin-2(1H)-one |
69904-06-9 | 95% | 250mg |
$155.0 | 2025-02-21 |
6-Aminoquinoxalin-2(1H)-one Suppliers
6-Aminoquinoxalin-2(1H)-one Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 6-Aminoquinoxalin-2(1H)-one
6-Aminoquinoxalin-2(1H)-one: A Comprehensive Overview
The compound CAS No. 69904-06-9, also known as 6-Aminoquinoxalin-2(1H)-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinoxalines, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and materials science. The structure of 6-Aminoquinoxalin-2(1H)-one consists of a quinoxaline ring system with an amino group at the 6-position and a ketone group at the 2-position, making it a unique derivative with potential for various chemical modifications.
Recent studies have highlighted the importance of quinoxaline derivatives in the development of new therapeutic agents. For instance, researchers have explored the potential of 6-Aminoquinoxalin-2(1H)-one as a scaffold for designing inhibitors of protein kinases, which are crucial targets in cancer therapy. The amino group at the 6-position provides a site for further functionalization, enabling the creation of bioisosteric replacements or conjugates that enhance bioavailability and selectivity.
In addition to its pharmacological applications, 6-Aminoquinoxalin-2(1H)-one has also been investigated for its role in organic synthesis. Its quinoxaline core serves as a versatile platform for constructing complex molecules, including natural product analogs and advanced materials. For example, chemists have utilized this compound as a building block for synthesizing fluorescent sensors and metalloorganic frameworks (MOFs), which have applications in environmental monitoring and catalysis.
The synthesis of CAS No. 69904-06-9 involves a series of well-established organic reactions, including nucleophilic aromatic substitution and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing production costs and minimizing environmental impact. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for specialized compounds like 6-Aminoquinoxalin-2(1H)-one.
From an analytical standpoint, the characterization of CAS No. 69904-06-9 has been enhanced by modern spectroscopic techniques such as NMR and mass spectrometry. These tools provide detailed insights into the compound's molecular structure and purity, ensuring its reliability for both research and industrial applications. Furthermore, computational modeling has been employed to predict the physical properties and reactivity of 6-Aminoquinoxalin-2(1H)-one, aiding in its optimization for specific uses.
In conclusion, CAS No. 69904-06-9, or 6-Aminoquinoxalin-2(1H)-one, represents a valuable compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with ongoing research into its properties and synthesis, positions it as a key player in advancing scientific knowledge and technological innovation.
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